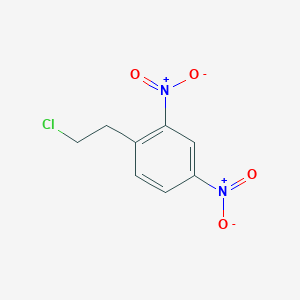![molecular formula C8H8N2O2 B8559522 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine](/img/structure/B8559522.png)
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine
描述
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine is a heterocyclic compound that features a unique structure combining a pyridazine ring with a dioxin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the Dioxin Moiety: The dioxin ring is synthesized through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic conditions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride.
Substitution: The vinyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and kinases.
Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or cell proliferation.
The compound’s effects are mediated through its ability to bind to active sites of enzymes, thereby blocking their activity and altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
6,7-Dihydro-[1,4]dioxino[2,3-f][2,1,3]-benzothiadiazole: Similar in structure but contains a benzothiadiazole moiety.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine: Contains a pyridine ring instead of pyridazine.
6,7-Dihydro-5H-pyrano[2,3-d]pyridazine: Similar heterocyclic structure but with a pyrano ring.
Uniqueness
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine is unique due to its combination of a vinyl group with a dioxin and pyridazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
3-ethenyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
InChI |
InChI=1S/C8H8N2O2/c1-2-6-5-7-8(10-9-6)12-4-3-11-7/h2,5H,1,3-4H2 |
InChI 键 |
RCOQBVRYXNKZGE-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC2=C(N=N1)OCCO2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
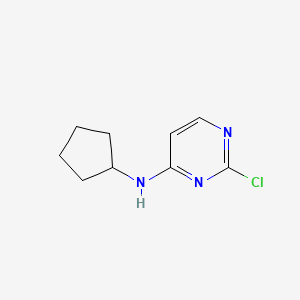
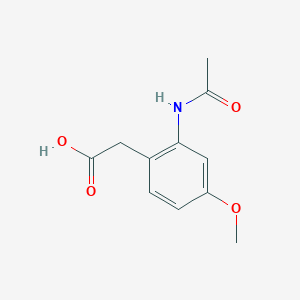
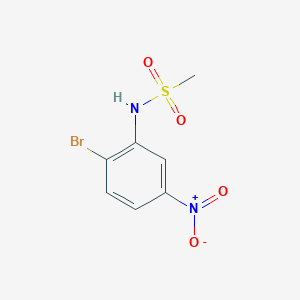
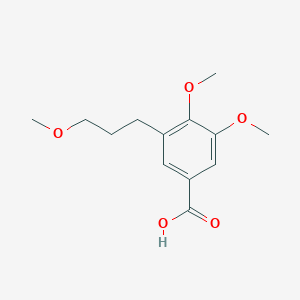
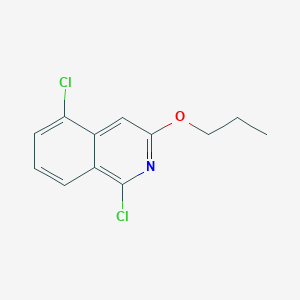
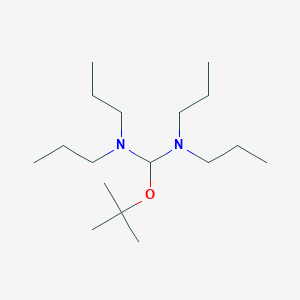
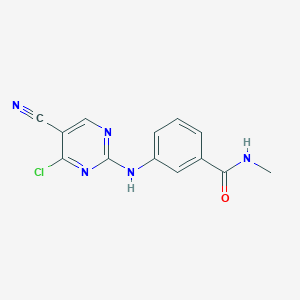

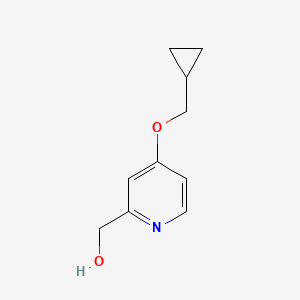
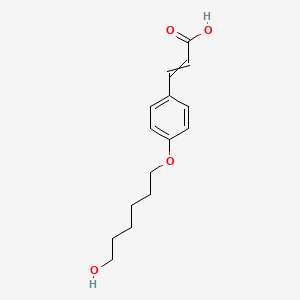


![4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B8559532.png)
